Boc-Lys-OH, also known as Nα-Boc-L-lysine, is a derivative of the amino acid L-lysine commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids that play essential roles in various biological processes []. Boc-Lys-OH functions as a protected amino acid building block in this process.
During SPPS, the amino and carboxyl groups (functional groups) of amino acids need temporary protection to control the reaction sequence and ensure the desired peptide is formed. Boc-Lys-OH has a tert-butyloxycarbonyl (Boc) protecting group attached to its N-terminal alpha-amino group, while the C-terminal carboxyl group remains free for subsequent peptide bond formation [].
Boc-Lys-OH serves as a building block for synthesizing various peptides used in scientific research, including:
Boc-Lys-OH, or Nα-t-Butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound is typically encountered as a white to off-white powder and has the molecular formula C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol. The Boc group serves to protect the amino group of lysine during
Boc-Lys-OH is primarily involved in peptide synthesis, where it acts as a protected building block. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, to yield free lysine that can participate in further reactions such as peptide bond formation. This compound can also engage in various coupling reactions with other amino acids or functional groups to create more complex structures .
Boc-Lys-OH exhibits significant biological activity due to its role in protein synthesis and modification. It can influence cellular functions by participating in various metabolic pathways and signaling processes. The compound has been implicated in enzyme interactions, potentially affecting gene expression and cellular metabolism . Its derivatives are often utilized as bio-labeling reagents and in drug development due to their ability to form stable conjugates with therapeutic agents .
The synthesis of Boc-Lys-OH generally involves the protection of lysine using di-tert-butyl dicarbonate. The process typically includes:
Boc-Lys-OH is widely used in various fields:
Research indicates that Boc-Lys-OH interacts with multiple enzymes and proteins, influencing their activity and stability. Such interactions can lead to significant changes in metabolic pathways and cellular responses, making it a valuable compound in biochemical research and pharmaceutical applications .
Boc-Lys-OH has several analogs that share structural similarities but differ in their functional characteristics:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Nα-t-Butyloxycarbonyl-L-alanine | Similar Boc protecting group | Smaller side chain; less steric hindrance |
Nα-t-Butyloxycarbonyl-L-arginine | Contains guanidino group | More basic; involved in different biochemical interactions |
Nα-t-Butyloxycarbonyl-L-histidine | Contains imidazole ring | Unique aromatic character; participates in metal binding |
Nα-t-Butyloxycarbonyl-D-lysine | D-enantiomer of lysine | Different stereochemistry; may exhibit different biological activities |
Boc-Lys-OH's unique structure includes a long aliphatic side chain, which allows it to participate in diverse
Irritant